N-tert-butyladamantane-1-carboxamide

Description

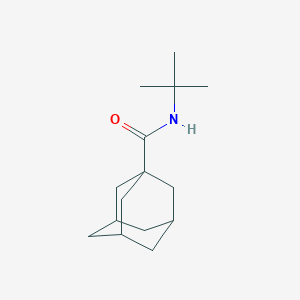

N-tert-Butyladamantane-1-carboxamide is a carboxamide derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound features a tert-butyl group attached to the amide nitrogen of the adamantane-1-carboxylic acid backbone. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which are critical in applications such as medicinal chemistry (e.g., drug design targeting viral or neurological pathways) and materials science .

Properties

Molecular Formula |

C15H25NO |

|---|---|

Molecular Weight |

235.36 g/mol |

IUPAC Name |

N-tert-butyladamantane-1-carboxamide |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)16-13(17)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) |

InChI Key |

CAZCIXGLKLMISO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Butyladamantane-1-carboxamide

- Structure : Replaces the tert-butyl group with a linear n-butyl chain.

- Synthesis : Prepared via reaction of 1-adamantane carbonyl chloride with butanamine in the presence of triethylamine, yielding 80% isolated product after recrystallization .

- Crystallography : Single-crystal X-ray studies reveal intermolecular N–H⋯O hydrogen bonds forming chains along the [001] axis, with a mean C–C bond length of 0.005 Å and R factor = 0.086 .

- Key Differences: The n-butyl group offers less steric hindrance compared to tert-butyl, facilitating stronger hydrogen bonding and ordered crystal packing. Lower molecular weight (C₁₅H₂₅NO vs. C₁₅H₂₅NO for the tert-butyl analog) but identical formula due to isomerism.

2-{[1-(Adamantan-1-yl)ethyl]amino}-N-tert-butylacetamide

- Structure: Incorporates an ethylamino linker between the adamantane and tert-butylacetamide groups, resulting in a larger, more complex framework (C₁₈H₃₂N₂O, MW = 292.46) .

- Enhanced conformational flexibility from the ethylamino spacer, contrasting with the rigid carboxamide linkage in N-tert-butyladamantane-1-carboxamide.

Comparative Data Table

Research Implications and Limitations

- Steric Effects : The tert-butyl group in this compound likely disrupts crystal packing compared to its n-butyl analog, impacting solubility and formulation in pharmaceutical contexts.

- Synthetic Challenges : tert-Butylamine’s bulk may reduce reaction efficiency compared to n-butylamine, necessitating optimization of stoichiometry or catalysts.

- Biological Relevance: The ethylamino variant’s dual functional groups highlight a trend toward hybrid adamantane derivatives for multifunctional applications .

Note: Direct experimental data on this compound remains scarce, necessitating extrapolation from related compounds. Further crystallographic and synthetic studies are warranted to validate these comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.